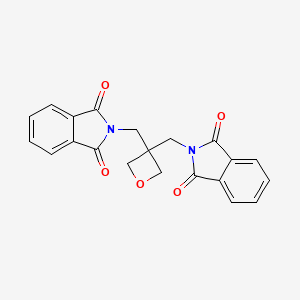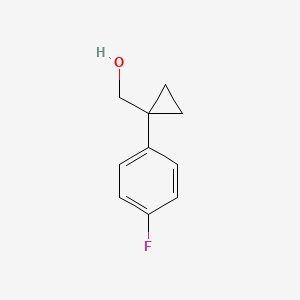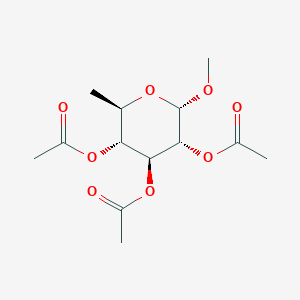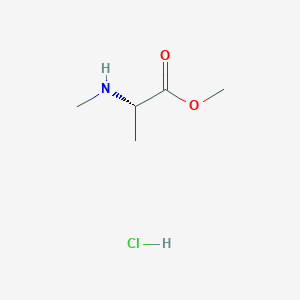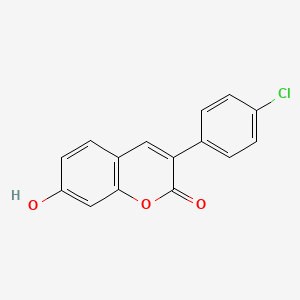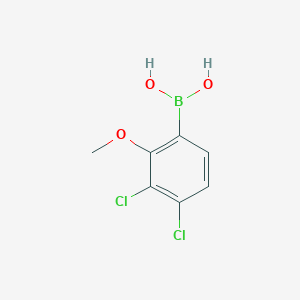
3,4-Dichloro-2-methoxyphenylboronic acid
説明
3,4-Dichloro-2-methoxyphenylboronic acid is a chemical compound with the molecular formula C7H7BCl2O3 and a molecular weight of 220.85 . It is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 3,4-Dichloro-2-methoxyphenylboronic acid is 1S/C7H7BCl2O3/c1-13-7-4 (8 (11)12)2-3-5 (9)6 (7)10/h2-3,11-12H,1H3 .Chemical Reactions Analysis
Boronic acids, including 3,4-Dichloro-2-methoxyphenylboronic acid, are valuable building blocks in organic synthesis. They are often used in catalytic protodeboronation, a process that involves the removal of a boron group from an organic compound .科学的研究の応用
Catalytic Protodeboronation
The compound can be used in the catalytic protodeboronation of pinacol boronic esters . This process involves the removal of a boron group from the ester, which is a valuable transformation in organic synthesis .
Anti-Markovnikov Hydromethylation
In combination with a Matteson–CH2–homologation, the compound allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable but previously unknown transformation .
Synthesis of Complex Molecules
The compound has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are complex molecules with potential applications in pharmaceuticals .
Suzuki-Miyaura Coupling
The compound can be used in Suzuki-Miyaura coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .
Direct Arylation
The compound can be used in palladium-catalyzed direct arylation . This process involves the direct addition of an aryl group to a molecule .
Heck-Type Reaction
The compound can be used in palladium-catalyzed stereoselective Heck-type reactions . This is a type of carbon-carbon bond-forming reaction, which is important in the synthesis of complex organic molecules .
Safety and Hazards
作用機序
Target of Action
The primary target of 3,4-Dichloro-2-methoxyphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boron atom in the compound transfers the attached organic group (3,4-Dichloro-2-methoxyphenyl) to the palladium catalyst . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The SM cross-coupling reaction is the primary biochemical pathway affected by this compound . The compound, as an organoboron reagent, plays a crucial role in this reaction. The reaction conditions are exceptionally mild and tolerant to various functional groups . The compound’s stability, easy preparation, and environmentally benign nature contribute to the success of the SM coupling .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the SM cross-coupling reaction . This reaction is crucial in organic synthesis, enabling the construction of complex organic compounds from simpler ones .
Action Environment
The action of 3,4-Dichloro-2-methoxyphenylboronic acid is influenced by several environmental factors. For instance, the compound’s stability and reactivity can be affected by the presence of moisture and air . Therefore, it’s important to handle and store the compound under appropriate conditions to maintain its efficacy and stability .
特性
IUPAC Name |
(3,4-dichloro-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O3/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3,11-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUBCRULYJNVOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)Cl)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-2-methoxyphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



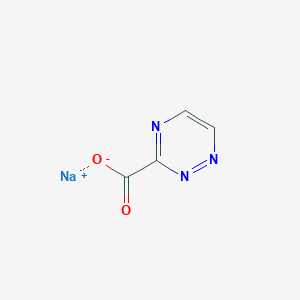

![3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3040411.png)
![4-Azaspiro[2.4]heptane oxalate](/img/structure/B3040412.png)
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzylamine](/img/structure/B3040413.png)
